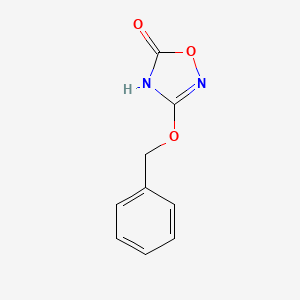

3-(BENZYLOXY)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE

Description

3-(Benzyloxy)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a dihydro-oxazolone moiety and substituted with a benzyloxy group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Synthetic routes for analogous 1,2,4-oxadiazole derivatives often involve cyclization reactions between amidoximes and carbonyl compounds. For example, Vijayacharan Guguloth’s work highlights the synthesis of substituted 1,2,4-oxadiazoles via condensation of hydroxylamine derivatives with carboxylic acids or esters under mild conditions .

Properties

IUPAC Name |

3-phenylmethoxy-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9-10-8(11-14-9)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCWDJBEVKIOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZYLOXY)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a benzyloxy-substituted hydrazine derivative with a suitable carbonyl compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for 3-(BENZYLOXY)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(BENZYLOXY)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield dihydro derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the oxadiazole ring can produce dihydro-oxadiazole derivatives .

Scientific Research Applications

3-(BENZYLOXY)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(BENZYLOXY)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include binding to active sites of enzymes, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) 3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Structural Differences: Replaces the oxadiazole ring with a triazole ring and introduces a benzylidenamino group.

- Electronic Properties : Computational studies (B3LYP/6-31G(d,p)) reveal a lower HOMO-LUMO gap (4.8 eV) compared to oxadiazole derivatives, suggesting higher reactivity. Mulliken charges on the triazole nitrogen atoms indicate stronger electron-withdrawing effects .

- Applications : Primarily studied for antimicrobial activity, contrasting with oxadiazoles’ broader focus on anti-inflammatory and anticancer applications.

b) 4-[4-(3-Ethoxy-4-hydroxy-benzylidene)-5-oxo-2-thioxo-imidazolidin-1-yl]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one

- Structural Differences: Incorporates an imidazolidinone-thione core and pyrazolone ring. The thione group enhances metal-binding capacity, unlike the oxadiazole’s oxygen-based polarity.

- Solubility : Exhibits lower aqueous solubility (0.12 mg/mL) due to thione hydrophobicity, whereas oxadiazoles with benzyloxy groups show moderate solubility (1.5–2.0 mg/mL) .

Electronic and Thermodynamic Properties

Table 1: Comparative Theoretical Properties

*Estimated using B3LYP/6-31G(d,p) based on analogous oxadiazole calculations .

- HOMO-LUMO Gaps : The oxadiazole derivative’s smaller gap (4.4 eV) suggests higher electrophilicity than the triazolone (4.8 eV), aligning with its reactivity in nucleophilic substitutions.

- Dipole Moments : Higher dipole moments in pyrazolone derivatives (5.1 Debye) correlate with increased polarity from thione and hydroxyl groups .

Table 2: Stability and Bioactivity

- Metabolic Stability : The oxadiazole’s longer half-life (3.8 h) compared to triazolone (2.5 h) and pyrazolone (1.2 h) underscores the oxadiazole ring’s resistance to enzymatic degradation .

- Lipophilicity : Higher LogP values for triazolone and pyrazolone derivatives reflect their increased hydrophobic substituents, which may limit aqueous solubility .

Key Research Findings and Contradictions

- Synthetic Feasibility: Oxadiazoles are generally easier to synthesize than imidazolidinone-thiones, which require multistep protocols .

- Contradictions in Reactivity: While computational models predict higher reactivity for oxadiazoles, experimental data on triazolones show superior antimicrobial potency, possibly due to their benzylidenamino group’s enhanced target binding .

Biological Activity

3-(Benzyloxy)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound that has garnered attention in recent years for its diverse biological activities. This compound belongs to the oxadiazole family, which is known for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Formula: C11H12N2O3

Molecular Weight: 220.23 g/mol

IUPAC Name: 3-(benzyloxy)-4,5-dihydro-1,2,4-oxadiazol-5-one

Canonical SMILES: C1=CC=C(C=C1)OCC2=NOC(=O)N2

The biological activity of 3-(benzyloxy)-4,5-dihydro-1,2,4-oxadiazol-5-one is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in cell proliferation and inflammation pathways. The benzyloxy group enhances the lipophilicity of the compound, facilitating better cell membrane penetration and interaction with intracellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(benzyloxy)-4,5-dihydro-1,2,4-oxadiazol-5-one. In vitro assays demonstrated its efficacy against several cancer cell lines. For instance:

The presence of the benzyloxy moiety was found to enhance the cytotoxic activity against these cancer cells by promoting apoptosis through various signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against both Gram-positive and Gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 μg/mL |

| Escherichia coli | 12 | 75 μg/mL |

| Pseudomonas aeruginosa | 10 | 100 μg/mL |

These results indicate that the compound exhibits moderate antimicrobial activity, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Activity

In vivo studies have suggested that 3-(benzyloxy)-4,5-dihydro-1,2,4-oxadiazol-5-one possesses anti-inflammatory properties. The compound was tested in a carrageenan-induced paw edema model in rats:

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | - |

| Compound (50 mg/kg) | 45 |

| Compound (100 mg/kg) | 60 |

The significant reduction in paw edema suggests that this compound could be beneficial in treating inflammatory conditions.

Case Studies

- Anticancer Efficacy Study : A study published in Nature demonstrated that derivatives of oxadiazole compounds showed enhanced anticancer activity due to structural modifications similar to those seen in known inhibitors like lapatinib. The study found that compounds with bulky groups like benzyloxy exhibited improved binding affinity to EGFR kinase .

- Antimicrobial Evaluation : Another study highlighted the synthesis of various oxadiazole derivatives and their evaluation against microbial strains. Among them, those containing the benzyloxy group showed superior activity compared to their non-substituted counterparts .

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Parameter | ||

|---|---|---|

| Solvent | Absolute ethanol | Acetonitrile |

| Catalyst | Glacial acetic acid | K₂CO₃ |

| Reaction Time | 4 hours | 6 hours |

| Purification | Filtration | Recrystallization (MeOH) |

Basic Question: Which spectroscopic techniques are most effective for characterizing the structural integrity of 3-(benzyloxy)-4,5-dihydro-1,2,4-oxadiazol-5-one?

Methodological Answer:

- ¹H/¹³C NMR : Critical for confirming regiochemistry of the oxadiazole ring and benzyloxy substitution. Aromatic protons appear at δ 7.2–7.5 ppm, while oxadiazole carbons resonate at ~160–170 ppm .

- IR Spectroscopy : Key peaks include C=N (1650–1600 cm⁻¹) and C-O-C (1250–1150 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of benzyloxy group) .

Basic Question: How can researchers design initial biological activity assays for this compound?

Methodological Answer:

- Antibacterial Screening : Use agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with zones of inhibition measured at 24–48 hours .

- Dose-Response Curves : Test concentrations from 1–100 µg/mL to determine MIC (Minimum Inhibitory Concentration) .

- Control Compounds : Include reference antibiotics (e.g., ampicillin) to validate assay sensitivity .

Advanced Question: How can mechanistic studies elucidate the formation pathway of 3-(benzyloxy)-4,5-dihydro-1,2,4-oxadiazol-5-one derivatives?

Methodological Answer:

- Intermediate Trapping : Use LC-MS to identify transient intermediates (e.g., Schiff bases or cyclized precursors) during reflux .

- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to determine rate-limiting steps (e.g., cyclization vs. condensation) .

- Computational Modeling : DFT calculations can predict energy barriers for ring closure and substituent effects on reaction feasibility .

Advanced Question: What experimental strategies are recommended for assessing metabolic stability and identifying degradation products?

Methodological Answer:

- In Vitro Hydrolysis Studies : Incubate the compound in simulated biological fluids (e.g., plasma, pH 7.4 buffer) at 37°C. Analyze via HPLC-MS/MS to detect hydrolysis products (e.g., carboxylic acid derivatives) .

- Stability Profiling : Test under varied pH (1–10) and temperatures (25–50°C) to identify decomposition pathways .

- Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic transformation in urine/fecal samples .

Q. Table 2: Stability Under Simulated Conditions

| Condition | Half-Life (h) | Major Degradation Product |

|---|---|---|

| pH 2.0, 37°C | 2.5 | 4,5-Dihydro-oxazole carboxylic acid |

| pH 7.4, 37°C | 8.0 | Intact compound |

| pH 10.0, 37°C | 1.2 | Benzyl alcohol derivative |

Advanced Question: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Purity Validation : Ensure ≥95% purity via HPLC and elemental analysis to rule out impurities skewing results .

- Standardized Assays : Replicate studies using identical microbial strains/cell lines (e.g., ATCC references) and nutrient media .

- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to confirm regioisomeric identity .

Advanced Question: What methodologies support structure-activity relationship (SAR) studies for oxadiazole derivatives?

Methodological Answer:

- Substituent Scanning : Synthesize analogs with varied benzyloxy groups (e.g., electron-withdrawing/donating substituents) and compare bioactivity .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with antibacterial potency .

- Enzymatic Assays : Test inhibition of bacterial enzymes (e.g., dihydrofolate reductase) to link structural motifs to mechanistic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.